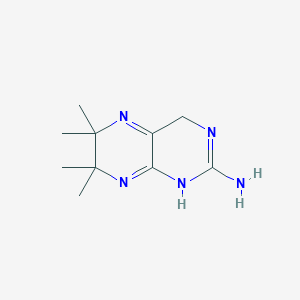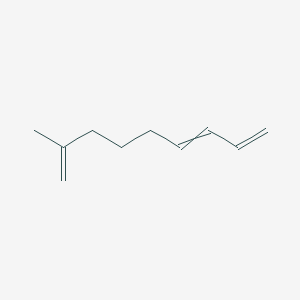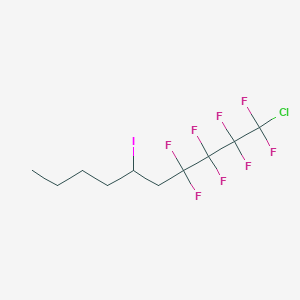
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane is a halogenated hydrocarbon. This compound is characterized by the presence of multiple halogen atoms, including chlorine, fluorine, and iodine, which contribute to its unique chemical properties. It is used in various fields of scientific research and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane typically involves the halogenation of a suitable hydrocarbon precursor. One common method is the fluorination of a decane derivative, followed by chlorination and iodination under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the selective introduction of halogen atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as continuous flow reactors and automated control systems are employed to maintain optimal reaction conditions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different hydrocarbon derivatives.
Oxidation Reactions: Oxidative processes can lead to the formation of new functional groups or the cleavage of carbon-halogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted hydrocarbons, while reduction and oxidation can produce different hydrocarbon derivatives and functionalized compounds.
Aplicaciones Científicas De Investigación
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.
Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Investigated for potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane involves its interaction with various molecular targets and pathways. The halogen atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparación Con Compuestos Similares
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane can be compared with other halogenated hydrocarbons, such as:
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: Similar in structure but with a shorter carbon chain.
Octafluoro-1,4-diiodobutane: Contains two iodine atoms and is used in different applications.
1-Chloro-1,2,2,2-tetrafluoroethane: A simpler compound with fewer halogen atoms.
The uniqueness of this compound lies in its specific combination of halogen atoms and carbon chain length, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
103148-11-4 |
|---|---|
Fórmula molecular |
C10H12ClF8I |
Peso molecular |
446.54 g/mol |
Nombre IUPAC |
1-chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane |
InChI |
InChI=1S/C10H12ClF8I/c1-2-3-4-6(20)5-7(12,13)8(14,15)9(16,17)10(11,18)19/h6H,2-5H2,1H3 |
Clave InChI |
WISZBFHHOLUJPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


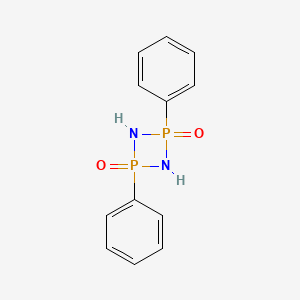
![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
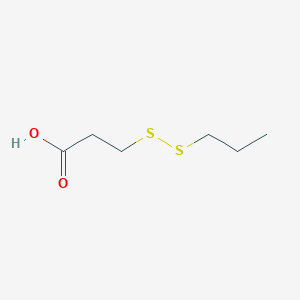
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)

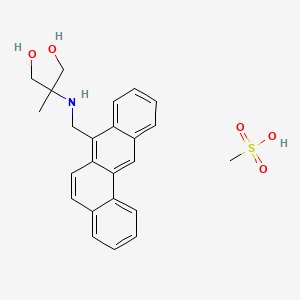
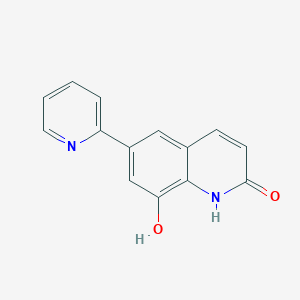
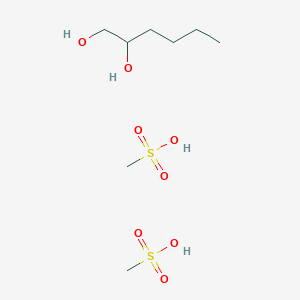
![3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile](/img/structure/B14320446.png)
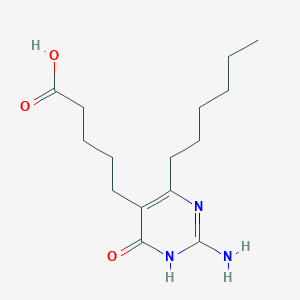
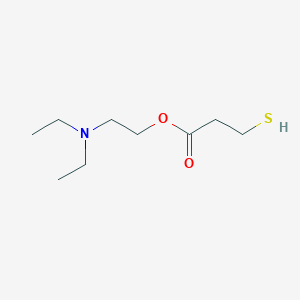
![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)
